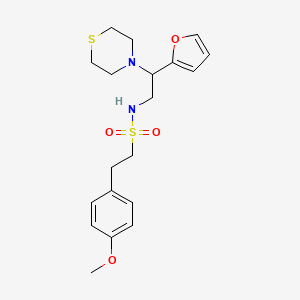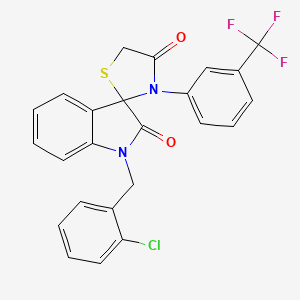![molecular formula C8H13NO B3017245 2-Azabicyclo[3.2.2]nonan-3-one CAS No. 5597-32-0](/img/structure/B3017245.png)
2-Azabicyclo[3.2.2]nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[3.2.2]nonan-3-one is a chemical compound that serves as a core structure for various synthesized derivatives with potential biological activities. The compound is characterized by its bicyclic framework, which includes a nitrogen atom within the ring structure, making it an azabicyclo nonanone. This structural motif is of interest due to its relevance in medicinal chemistry, as it is often found in compounds with antimicrobial and antiprotozoal properties.
Synthesis Analysis
The synthesis of this compound derivatives involves various chemical reactions. For instance, a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones were synthesized through a modified Mannich condensation, followed by cyclization with ethylbromoacetate in the presence of sodium acetate-acetic acid buffer . Another approach involved the condensation of 1,1-bis(silyloxy)ketene acetals with isoquinolinium salts and subsequent iodolactonization . Additionally, a short route to the 2-azabicyclo[3.3.1]nonan-7-one system was described, starting from 4-piperidones and proceeding through catalytic hydrogenation and cyclization with mercuric acetate .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using various spectroscopic techniques. Detailed NMR analysis, including H,H-COSY, HET-COSY, HMBC, NOESY, and dynamic NMR, has established that these compounds exist in a twin-chair conformation with equatorial orientation of substituents . The stereochemistry of related compounds has also been unambiguously assigned using FT-IR, 1H, 13C, and 2D NMR spectral data .
Chemical Reactions Analysis
The this compound scaffold is amenable to further chemical modifications, leading to a variety of derivatives with different biological activities. For example, novel thiazolidin-4-ones and pyrazine-2-carbohydrazides were synthesized from the corresponding azabicyclo nonanones . Thiosemicarbazones were also obtained and characterized, demonstrating the versatility of the core structure in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been characterized by elemental analysis, melting point determination, and spectral studies. The compounds exhibit a range of antimicrobial activities, with some showing significant inhibition potency at low concentrations against various bacterial and fungal strains . The influence of structural modifications on the biological activity has been explored, with certain derivatives displaying promising antitubercular and antibacterial activities . The conformational preferences of these molecules in solution have been elucidated through NMR spectroscopy, providing insights into their potential interactions with biological targets .
Aplicaciones Científicas De Investigación
Antiprotozoal Activities
2-Azabicyclo[3.2.2]nonan-3-one derivatives have been extensively studied for their antiprotozoal properties. Research indicates that certain derivatives exhibit significant in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness, and Plasmodium falciparum, a malaria-causing protozoan. These derivatives show promise due to their low cytotoxicity and high antiprotozoal potency, making them potential lead compounds for further modifications in antiprotozoal drug development (Seebacher et al., 2005).
Antimicrobial Applications
Another area of research for this compound derivatives is in the field of antimicrobial agents. Studies have shown that certain derivatives exhibit potent antibacterial and antifungal activities against various microorganisms. This includes significant growth inhibition in bacteria such as Escherichia coli and Bacillus Subtilis, and in fungi like Aspergillus flavus and Rhizopus sp. These findings suggest potential for these compounds in developing new antimicrobial treatments (Ramachandran et al., 2011).
Chemical Synthesis and Structural Analysis
Research in chemical synthesis has been focused on the creation of various derivatives of this compound, exploring different methods and mechanisms. Additionally, structural studies, including X-ray crystallography and NMR spectroscopy, have been conducted to understand the conformational behaviors and characteristics of these derivatives, which is crucial for their potential application in drug design (Park et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of 2-Azabicyclo[3.2.2]nonan-3-one are the protozoan parasites Plasmodium falciparum and Trypanosoma brucei rhodesiense . These parasites are responsible for malaria and Human African Trypanosomiasis (HAT), respectively .
Mode of Action
The compound interacts with these targets by inhibiting their growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the life cycle of the parasites. By inhibiting the growth and proliferation of the parasites, the compound disrupts these pathways, leading to the death of the parasites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azabicyclo[32The compound’s antiprotozoal activity suggests that it is able to reach its targets in the body effectively .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of parasite growth and proliferation, leading to the death of the parasites . This results in the alleviation of the symptoms of the diseases caused by these parasites.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-Azabicyclo[32Factors such as the presence of other medications, the patient’s health status, and the specific strain of the parasite could potentially influence the compound’s action .
Direcciones Futuras
The future directions for research on 2-Azabicyclo[3.2.2]nonan-3-one could involve further exploration of its antiprotozoal properties . Given the need for new treatments for diseases caused by protozoan parasites, such as malaria and human African trypanosomiasis , this compound could be a promising candidate for future drug development.
Propiedades
IUPAC Name |
2-azabicyclo[3.2.2]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-5-6-1-3-7(9-8)4-2-6/h6-7H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQGBOOQRRTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)
![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)


![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid](/img/structure/B3017175.png)
![1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3017179.png)
![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)

![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B3017183.png)
![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)
